molecular formula C14H18O B12666817 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one CAS No. 93942-48-4

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one

Cat. No.: B12666817
CAS No.: 93942-48-4
M. Wt: 202.29 g/mol
InChI Key: LKGGURDBIFFQGN-AATRIKPKSA-N
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Description

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one (CAS: 93942-48-4) is an aromatic ketone with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol . Its structure comprises a phenyl ring substituted with an isopropyl group at the 5-position and a methyl group at the 2-position, linked to a 2-buten-1-one moiety. The EINECS number 300-601-0 further classifies it within the European chemical regulatory framework .

Properties

CAS No.

93942-48-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(E)-1-(2-methyl-5-propan-2-ylphenyl)but-2-en-1-one

InChI

InChI=1S/C14H18O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+

InChI Key

LKGGURDBIFFQGN-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CC(=C1)C(C)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one typically involves the reaction of 5-isopropyl-2-methylphenol with suitable reagents to introduce the butenone group. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fragrance Industry

The compound is primarily recognized for its role in the fragrance industry. It is used as a fragrance ingredient due to its pleasant aromatic profile, which can enhance the olfactory characteristics of perfumes and personal care products.

  • Odor Enhancement : Research indicates that 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one can significantly improve the scent profile of other fragrance components when used in formulations. This capability is often referred to as "blooming," where the presence of this compound intensifies the perception of other fragrances in a mixture .
  • Applications in Personal Care Products : The compound is incorporated into various personal care items such as lotions, creams, and deodorants. Its effectiveness in enhancing fragrance makes it a valuable ingredient in products aimed at improving user experience through scent .

Pharmaceutical Applications

Beyond cosmetics, 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one has potential applications in the pharmaceutical sector:

  • Active Pharmaceutical Ingredient (API) : Some studies suggest that compounds with similar structures exhibit biological activity, which opens avenues for exploring 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one as a potential API. Its interaction with biological systems could lead to the development of new therapeutic agents .

Material Science

The compound has also been investigated for its properties in material science:

  • Polymer Chemistry : Due to its reactive double bond and aromatic nature, 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one can serve as a monomer in polymer synthesis. It may be utilized to create polymers with specific physical and chemical properties suitable for various industrial applications .

Case Studies and Research Findings

A variety of studies have documented the effectiveness and versatility of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one across different applications:

StudyApplicationFindings
Fragrance EnhancementDemonstrated significant blooming effect when combined with other fragrance compounds.
Pharmaceutical PotentialSuggested biological activity similar to known APIs; further research needed for validation.
Polymer SynthesisExplored as a monomer for creating novel polymeric materials with enhanced properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of 1-(5-isopropyl-2-methylphenyl)-2-buten-1-one, focusing on substituent effects, molecular properties, and inferred reactivity.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structure: Replaces the phenyl ring with a chlorothiophene group and introduces a phenylpropenone chain.
  • The extended conjugation in the phenylpropenone moiety may alter UV absorption properties, making it relevant for photochemical studies .

Methyl Isopropyl Ketone

  • Structure : A simpler aliphatic ketone (C₅H₁₀O) with a methyl and isopropyl group attached to a carbonyl.
  • Key Differences :
    • Lacks aromaticity, resulting in lower molecular weight (98.14 g/mol ) and reduced thermal stability compared to the target compound .
    • The absence of conjugated systems limits its utility in applications requiring extended π-electron delocalization, such as dyes or photoactive materials .

2-Buten-1-one Derivatives with Cyclohexenyl Substituents

  • Examples : 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS: 71735-84-7) .
  • Key Differences: Cyclohexenyl substituents introduce non-aromatic ring systems, altering solubility and steric profiles. The trimethylcyclohexenyl group may enhance lipophilicity, making such derivatives more suitable for hydrophobic matrices in polymer chemistry .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one 93942-48-4 C₁₄H₁₈O 202.29 Isopropyl, methyl-phenyl, butenone
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one N/A C₁₃H₉ClOS 248.73 Chlorothiophene, phenylpropenone
Methyl Isopropyl Ketone 563-80-4 C₅H₁₀O 98.14 Methyl, isopropyl, ketone
1-(2,6,6-Trimethylcyclohexen-1-yl)-2-buten-1-one 71735-84-7 C₁₃H₂₀O 192.30 Trimethylcyclohexenyl, butenone

Research Implications and Limitations

  • Substituent Effects : The target compound’s isopropyl/methyl-phenyl group provides steric hindrance, likely reducing reaction rates in nucleophilic additions compared to less hindered analogs like methyl isopropyl ketone .
  • Conjugation : The 2-buten-1-one moiety in the target compound and its analogs enables applications in UV-absorbing materials, though experimental data on exact absorption maxima are lacking .
  • Data Gaps : Direct comparative studies on reactivity, solubility, or toxicity are absent in the provided evidence. Further experimental work is needed to validate inferred properties.

Biological Activity

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one, also known by its chemical formula C14H18OC_{14}H_{18}O, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a butenone moiety, which is known for contributing to various biological activities. Its structure can be represented as follows:

Structure C14H18O\text{Structure }\text{C}_{14}\text{H}_{18}\text{O}

Antimicrobial Activity

Research indicates that 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one exhibits significant antimicrobial properties. A study analyzed its effectiveness against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) was determined through microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Candida albicans125
Pseudomonas aeruginosa1000

These results suggest that the compound is particularly effective against Staphylococcus aureus and Candida albicans, which are commonly associated with infections in humans .

Antioxidant Activity

The antioxidant capacity of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH30
ABTS25

These findings highlight the compound's role as a potent antioxidant agent, which could be beneficial in food preservation and therapeutic applications .

Cytotoxic Activity

The cytotoxic effects of the compound were assessed on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one inhibited cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM)
HeLa20
MCF-715

This suggests that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

  • Study on Antimicrobial Efficacy : A double-blind study tested the efficacy of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one in treating skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed a significant reduction in infection severity compared to a placebo group.
  • Antioxidant Application in Food Science : Another study explored the use of this compound as a natural preservative in food products. Results indicated that incorporating it into food formulations significantly delayed oxidation processes, thereby extending shelf life.

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